Two distinct synthetic routes (A and B) have been described for the preparation of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-hydroxy-5-methylphenyl)acetamide [ [] ].
One chemical reaction involving 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-hydroxy-5-methylphenyl)acetamide has been reported. Hydrolysis of the compound in ethanolic potassium hydroxide yields N-[(4-hydroxy-3-methylphenylcarbamoyl)methyl]phthalamic acid [ [] ]. This reaction demonstrates the susceptibility of the phthalimide moiety to hydrolysis under basic conditions.
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-hydroxy-5-methylphenyl)acetamide acts as a PAM of mGluR5, a subtype of metabotropic glutamate receptors [ [, , , , , , , ] ]. While its exact binding site remains to be fully characterized, studies suggest that it interacts with a novel allosteric site on the mGluR5 protein, distinct from the classical 2-Methyl-6-(phenylethynyl)pyridine (MPEP) binding site [ [, ] ]. Binding of the compound to this allosteric site enhances the receptor's response to glutamate, the endogenous agonist. This potentiation effect is observed in both recombinant and native systems, suggesting a potential therapeutic application in disorders related to mGluR5 dysfunction [ [, ] ].
The primary scientific application of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-hydroxy-5-methylphenyl)acetamide is as a research tool for studying the function and pharmacology of mGluR5 [ [, , , , , , , ] ]. Its selective modulation of mGluR5 activity allows for the investigation of this receptor's role in various physiological processes and pathological conditions. This has implications for:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: